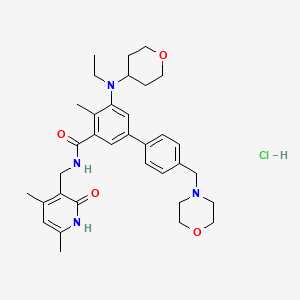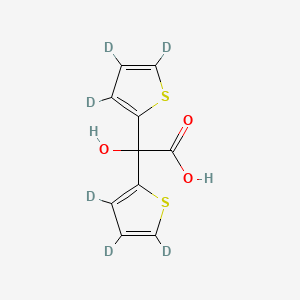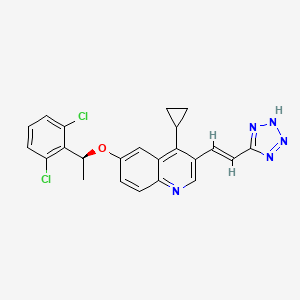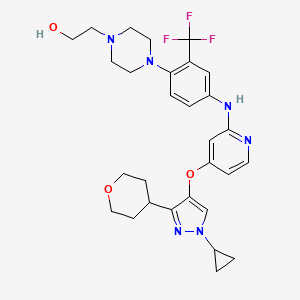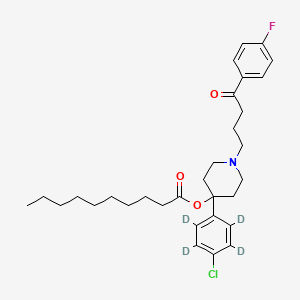
Haloperidol-d4 Decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haloperidol-d4 Decanoate is a deuterated form of Haloperidol Decanoate, a long-acting antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is administered via intramuscular injection and is known for its extended duration of action, making it suitable for patients requiring long-term antipsychotic therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol-d4 Decanoate involves the esterification of Haloperidol-d4 with decanoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Haloperidol-d4 Decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are frequently employed
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups
Aplicaciones Científicas De Investigación
Haloperidol-d4 Decanoate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Haloperidol derivatives.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of Haloperidol in biological systems.
Medicine: Investigated for its potential to provide long-term therapeutic effects in the treatment of schizophrenia and other psychotic disorders.
Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications .
Mecanismo De Acción
Haloperidol-d4 Decanoate exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptors, in the brain. This antagonistic action reduces the overactivity of dopamine pathways, which is associated with the symptoms of schizophrenia. The compound also exhibits some affinity for serotonin receptors, contributing to its overall antipsychotic effects. The deuterium substitution in this compound may enhance its metabolic stability and prolong its duration of action .
Comparación Con Compuestos Similares
Haloperidol: The non-deuterated form of Haloperidol-d4 Decanoate, widely used as an antipsychotic medication.
Fluphenazine Decanoate: Another long-acting antipsychotic with a similar mechanism of action.
Zuclopenthixol Decanoate: A long-acting injectable antipsychotic used in the treatment of schizophrenia .
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and alter its pharmacokinetic profile. This modification may result in a longer duration of action and potentially fewer side effects compared to its non-deuterated counterpart .
Propiedades
Fórmula molecular |
C31H41ClFNO3 |
|---|---|
Peso molecular |
534.1 g/mol |
Nombre IUPAC |
[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
InChI |
InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3/i14D,15D,16D,17D |
Clave InChI |
GUTXTARXLVFHDK-GIVHGBEGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)OC(=O)CCCCCCCCC)[2H])[2H])Cl)[2H] |
SMILES canónico |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


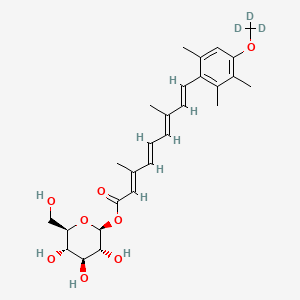
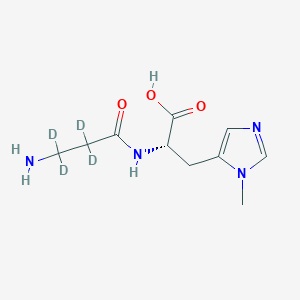
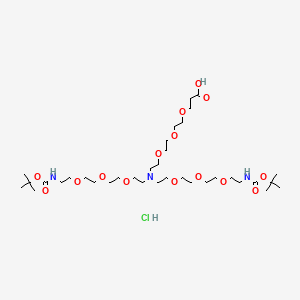

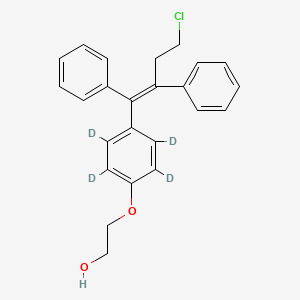

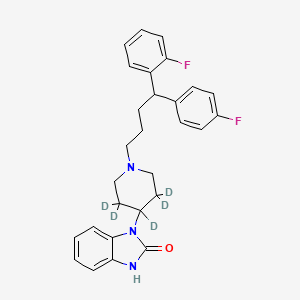

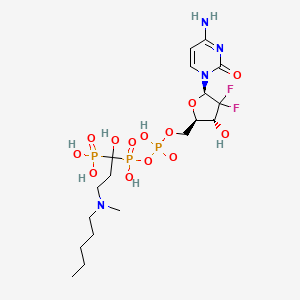
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
